molecular formula C20H22ClFN2O4S B2953213 5-chloro-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-methoxybenzenesulfonamide CAS No. 1235386-69-2

5-chloro-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-methoxybenzenesulfonamide

Cat. No.: B2953213
CAS No.: 1235386-69-2
M. Wt: 440.91
InChI Key: FEWVZGXJFDGIAH-UHFFFAOYSA-N
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Description

5-chloro-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-methoxybenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a chlorine atom, a methoxy group, and a piperidine ring bonded to a fluorobenzoyl group. The unique structure of this compound makes it of interest in various fields of scientific research, particularly in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-methoxybenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, starting from a suitable precursor such as 4-piperidone. The piperidine ring is then functionalized with a 2-fluorobenzoyl group through an acylation reaction using 2-fluorobenzoyl chloride in the presence of a base like triethylamine.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the piperidine intermediate with 5-chloro-2-methoxybenzenesulfonyl chloride. This reaction is typically carried out in the presence of a base such as pyridine to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles such as amines or thiols through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium amide (NaNH2) in liquid ammonia for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of 5-chloro-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-hydroxybenzenesulfonamide.

    Reduction: Formation of 5-chloro-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-methoxybenzenamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloro-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-methoxybenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.

    Pharmacology: Research on this compound includes its interaction with various biological targets, such as enzymes and receptors, to understand its mechanism of action and therapeutic potential.

    Chemical Biology: It is used as a tool compound to study biological pathways and processes, particularly those involving sulfonamide-sensitive enzymes.

    Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 5-chloro-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets in the body. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. The fluorobenzoyl group may enhance the compound’s binding affinity and specificity for its target. The exact molecular pathways involved depend on the specific biological context and the target enzyme or receptor.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-methoxybenzenesulfonamide: Lacks the piperidine and fluorobenzoyl groups, making it less complex and potentially less specific in its biological activity.

    N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-methoxybenzenesulfonamide: Similar structure but without the chlorine atom, which may affect its reactivity and binding properties.

Uniqueness

5-chloro-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-methoxybenzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

5-chloro-N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClFN2O4S/c1-28-18-7-6-15(21)12-19(18)29(26,27)23-13-14-8-10-24(11-9-14)20(25)16-4-2-3-5-17(16)22/h2-7,12,14,23H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEWVZGXJFDGIAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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